

Hexaphenyldistannane: A Technical Guide to its Toxicology and Safety

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hexaphenyldistannane

Cat. No.: B091783

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological data for **Hexaphenyldistannane** is limited. Much of the information in this guide is extrapolated from studies on structurally similar triphenyltin (TPT) compounds, such as triphenyltin hydroxide (TPTH) and triphenyltin chloride (TPTC). This approach is taken to provide a comprehensive overview of the potential hazards, but it should be noted that the toxicological profile of **Hexaphenyldistannane** has not been fully investigated.

Executive Summary

Hexaphenyldistannane is an organotin compound with a high potential for toxicity. Safety Data Sheets (SDS) consistently classify it as fatal if inhaled and toxic if swallowed or in contact with skin. It is also recognized as being very toxic to aquatic life with long-lasting effects. Due to the scarcity of specific toxicological studies on **Hexaphenyldistannane**, this guide synthesizes available data on the compound and leverages the more extensive research on triphenyltin (TPT) compounds to provide a robust understanding of its potential hazards. The primary toxicological concerns associated with phenyltin compounds include acute toxicity, neurotoxicity, immunotoxicity, and developmental and reproductive toxicity. This document provides a detailed overview of these effects, summarizes available quantitative data, outlines relevant experimental protocols, and visualizes key toxicological pathways and workflows.

Hazard Identification and Classification

Hexaphenyldistannane is classified as a highly toxic substance. The primary routes of exposure are inhalation, ingestion, and dermal contact.

GHS Hazard Statements:

- H301: Toxic if swallowed
- H311: Toxic in contact with skin
- H330: Fatal if inhaled
- H410: Very toxic to aquatic life with long lasting effects

Quantitative Toxicological Data

Quantitative data for **Hexaphenyldistannane** is scarce. The following tables summarize the available data for **Hexaphenyldistannane** and its close structural analogs, the triphenyltin compounds.

Table 1: Acute Toxicity Data for **Hexaphenyldistannane**

Test Substance	Species	Route	Toxicity Value	Reference
Hexaphenylditin	House and Deer Mice	Oral	Approximate Lethal Dose (ALD) data available*	[1]

*Note: A study on the acute oral toxicity of 933 chemicals in house and deer mice included Hexaphenylditin (CAS No. 1064-10-4). While the exact ALD value is not detailed in the available summary, this indicates that experimental data on the acute oral toxicity of this compound exists[1].

Table 2: Acute Toxicity Data for Triphenyltin (TPT) Compounds (Surrogates for **Hexaphenyldistannane**)

Test Substance	Species	Route	Toxicity Value (LD50/LC50)	Reference
Triphenyltin Hydroxide	Rat (male)	Oral	156 mg/kg	[2]
Triphenyltin Hydroxide	Rat (female)	Oral	268 mg/kg	[3]
Triphenyltin Hydroxide	Rabbit	Dermal	127 mg/kg	[4]
Triphenyltin Hydroxide	Rat	Inhalation (4h)	0.06 mg/L	[4]
Triphenyltin Chloride	Rat	Oral	190 mg/kg	[5]
Triphenyltin Chloride	Gilthead seabream (embryo)	Aquatic	34.2 µg/L (24h LC50)	[6]
Triphenyltin Hydroxide	Mallard Duck	Oral	378 mg/kg	[2]

Table 3: Developmental and Reproductive Toxicity of Triphenyltin Hydroxide (TPTH)

Species	Exposure	Effect	NOAEL/LOAEL	Reference
Mouse	Gestation days 6-17 (oral)	Embryotoxicity	NOAEL < 3.75 mg/kg bw/day	[7]
Rat	2-generation study	Decreased litter size, effects on liver and spleen	-	[8]

Mechanisms of Toxicity

The toxicity of phenyltin compounds is believed to be multifactorial, targeting several key cellular processes.

Mitochondrial Dysfunction

Triphenyltin compounds are potent inhibitors of mitochondrial ATP synthase[4]. This inhibition disrupts oxidative phosphorylation, leading to a depletion of cellular ATP and ultimately cell death.

Endocrine Disruption

Triphenyltin compounds are considered endocrine disruptors[3]. They have been shown to modulate the activity of nuclear receptors, including the Liver X Receptor (LXR) and Retinoid X Receptor (RXR), which play crucial roles in cholesterol metabolism and other cellular processes[9]. This can lead to disruptions in steroid hormone signaling.

Neurotoxicity

Organotin compounds, including phenyltins, are known neurotoxins[10]. The mechanisms of neurotoxicity are complex and can involve the induction of neuronal apoptosis, disruption of calcium homeostasis, and interference with neurotransmitter systems[4].

Immunotoxicity

Phenyltin compounds have been shown to be immunotoxic, with effects observed on various immune cells[11]. This can lead to immunosuppression and an increased susceptibility to infections.

Genotoxicity

Some organotin compounds have demonstrated genotoxic potential[6]. This can include the induction of chromosomal aberrations and DNA damage.

Experimental Protocols

This section details methodologies for key experiments used to assess the toxicology of organotin compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

- Cell Seeding: Plate cells in a 96-well plate at a density of 1×10^4 to 1×10^5 cells/well and incubate for 24 hours.
- Compound Treatment: Treat cells with various concentrations of **Hexaphenyldistannane** (or a surrogate) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is non-toxic to the cells) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and solvent-only controls.
- MTT Addition: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 100 μ L of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the untreated control.

In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

This method is used to estimate the LD50 value with a reduced number of animals.

Principle: A single animal is dosed at a time. If the animal survives, the next animal is given a higher dose; if it dies, the next animal is given a lower dose.

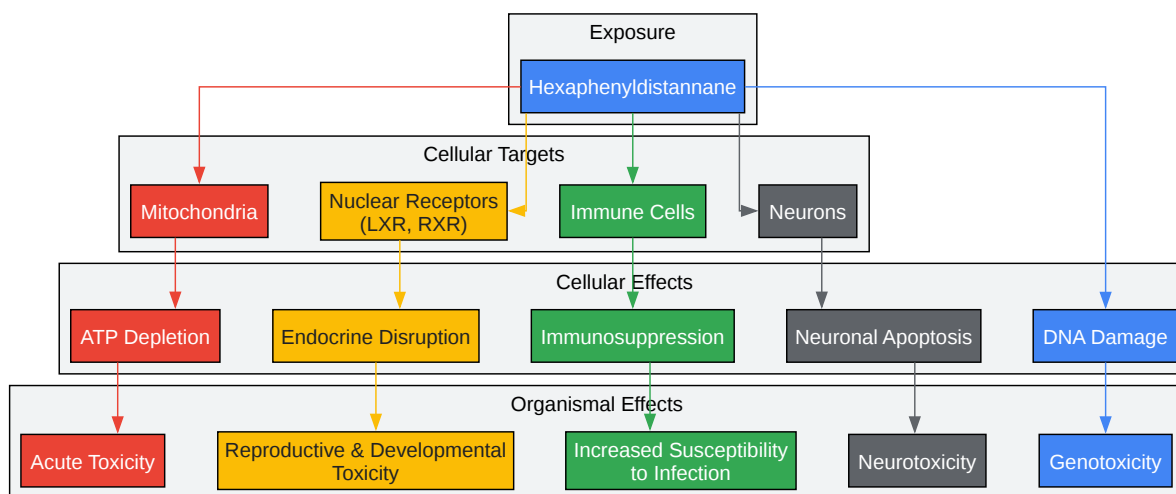
Protocol:

- Animal Selection: Use a single sex of a standard laboratory rodent strain (e.g., female Sprague-Dawley rats).

- Dosing: Administer a single oral dose of the test substance using a gavage needle. The initial dose is selected based on available information, or a default of 175 mg/kg.
- Observation: Observe the animal for signs of toxicity and mortality for at least 14 days.
- Sequential Dosing: Based on the outcome for the first animal, the dose for the next animal is increased or decreased by a constant factor (e.g., 3.2).
- LD50 Estimation: The LD50 is calculated using the maximum likelihood method based on the outcomes of the dosed animals.

Mandatory Visualizations

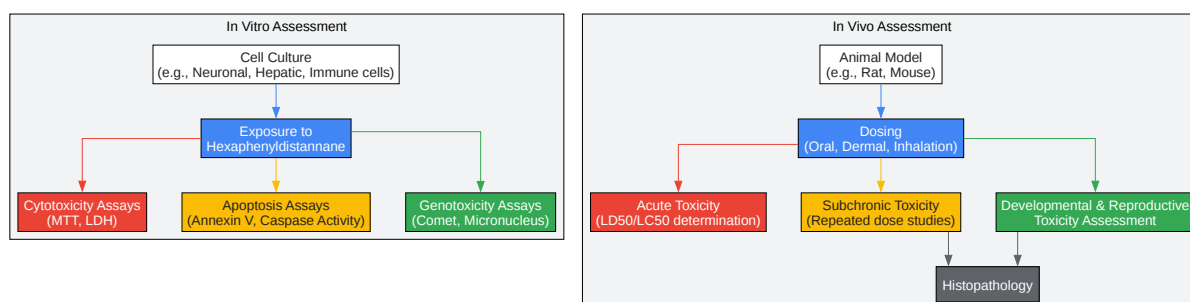
Signaling Pathways



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Caption: Overview of potential toxicological pathways of **Hexaphenyldistannane**.

Experimental Workflow



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Caption: General experimental workflow for toxicological assessment.

Conclusion

Hexaphenyldistannane is a hazardous organotin compound with a high potential for acute and chronic toxicity. While specific data on this compound is limited, the extensive information available for structurally similar triphenyltin compounds provides a strong basis for risk assessment and safe handling procedures. The primary toxicological concerns are acute lethality via inhalation, ingestion, and dermal contact, as well as potential for neurotoxicity, immunotoxicity, and developmental and reproductive effects. Researchers, scientists, and drug development professionals must handle this compound with extreme caution, utilizing appropriate personal protective equipment and engineering controls to minimize exposure.

Further research is warranted to fully elucidate the toxicological profile of **Hexaphenyldistannane**.

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